molecular formula C20H12N2O6 B10909509 (4E)-4-{[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

(4E)-4-{[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B10909509
M. Wt: 376.3 g/mol
InChI Key: FIWWTJPYAJPJOR-LFIBNONCSA-N
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Description

4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl aldehyde with 2-hydroxy-5-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of oxazole compounds are often investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the nitro and hydroxyl groups in this compound may enhance its biological activity.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets such as enzymes and receptors makes them candidates for drug development.

Industry

In the industrial sector, oxazole derivatives are used in the production of dyes, pigments, and polymers. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of 4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5(4H)-ONE
  • 4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-ETHYL-1,3-OXAZOL-5(4H)-ONE

Uniqueness

The uniqueness of 4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE lies in its specific functional groups and their arrangement. The combination of the nitro, hydroxyl, and oxazole moieties provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H12N2O6

Molecular Weight

376.3 g/mol

IUPAC Name

(4E)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H12N2O6/c23-17-8-6-13(22(25)26)10-15(17)18-9-7-14(27-18)11-16-20(24)28-19(21-16)12-4-2-1-3-5-12/h1-11,23H/b16-11+

InChI Key

FIWWTJPYAJPJOR-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C(=O)O2

Origin of Product

United States

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